2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid is a polyunsaturated fatty acid belonging to the family of docosatetraenoic acids. This compound is characterized by its multiple double bonds, with specific configurations that influence its biological activity and physical properties. It is primarily derived from marine sources and plays a significant role in various physiological processes.
This fatty acid can be sourced from certain algae and fish oils, where it is present as part of the lipid profile. Its unique structure allows it to participate in various metabolic pathways, particularly in the synthesis of bioactive lipids.
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid is classified under the category of long-chain polyunsaturated fatty acids (PUFAs). It features four double bonds and is categorized as an omega-3 fatty acid due to its position relative to the terminal methyl group.
The synthesis of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid can be achieved through several methods:
The chemical synthesis often requires precise control over reaction conditions (temperature, pressure, catalysts) to ensure the correct configuration of double bonds is achieved. Biotechnological methods leverage specific strains of bacteria or yeast that are genetically modified to enhance production yields.
The molecular structure of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid can be represented as follows:
The compound's molecular weight is approximately 330.51 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for structural elucidation and confirmation.
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid participates in various chemical reactions typical of unsaturated fatty acids:
The reactivity of this fatty acid can be influenced by the presence of antioxidants during processing or storage to prevent oxidative degradation.
The mechanism of action for 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid primarily involves its role in cellular signaling and membrane fluidity:
Studies have shown that this fatty acid can enhance the production of anti-inflammatory mediators while suppressing pro-inflammatory pathways.
Relevant data indicates that the oxidation stability decreases with increasing unsaturation levels.
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid has several applications in scientific research:
Research continues into its potential therapeutic effects against chronic diseases such as obesity and diabetes due to its influence on lipid metabolism and inflammatory processes.
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid (2t,10c,13c,16c-DTA) originates from the elongation and desaturation of essential fatty acids via conserved biosynthetic pathways. This C22:4 fatty acid with a trans configuration at the Δ2 position arises primarily through peroxisomal β-oxidation of longer-chain precursors rather than direct desaturation. The principal precursor is 9,12,15,18-tetracosatetraenoic acid (24:4n-3), which undergoes partial β-oxidation in peroxisomes to yield 2t,10c,13c,16c-DTA as an intermediate. Crucially, neither 24:4n-3 nor its desaturation product 6,9,12,15,18-tetracosapentaenoic acid (24:5n-3) are efficiently esterified into membrane lipids like 1-acyl-sn-glycero-3-phosphocholine (1-acyl-GPC) by microsomal acyltransferases. This limits their integration into cellular membranes and directs them toward peroxisomal oxidation [1] [4].
The elongation mechanism involves microsomal enzyme systems that add two-carbon units to C20 precursors. For example, 7,10,13,16-docosatetraenoic acid (22:4n-6, adrenic acid) can be elongated to form 9,12,15,18-24:4n-6, which then undergoes one cycle of peroxisomal β-oxidation to produce 2t,10c,13c,16c-DTA. Kinetic studies reveal that the rate of peroxisomal β-oxidation of 24:5n-3 is significantly lower than that of 24:4n-4, generating only modest acid-soluble radioactivity (4× less). This indicates substrate-specific limitations in peroxisomal processing [4]. The metabolic fate of these intermediates is governed by compartmentalization: Newly synthesized 2t,10c,13c,16c-DTA is rapidly exported from peroxisomes and esterified into 1-acyl-GPC by microsomal acyltransferases, preventing further degradation. This partitioning is evidenced by a 75% reduction in β-oxidation when microsomes and 1-acyl-GPC are included in peroxisomal incubations [1] [6].
Table 1: Precursor Utilization in 2t,10c,13c,16c-DTA Biosynthesis
Precursor Fatty Acid | Chain Length/Type | Elongation Product | β-Oxidation Efficiency | Fate of Product |
---|---|---|---|---|
7,10,13,16-Docosatetraenoic acid (Adrenic acid) | C22:4n-6 | 9,12,15,18-Tetracosatetraenoic acid (24:4n-6) | High | Efficiently oxidized to 2t-DTA |
9,12,15,18-Tetracosatetraenoic acid | C24:4n-6 | N/A | Moderate → High acid-soluble radioactivity | Forms 2t,10c,13c,16c-DTA and 7,10,13,16-22:4 |
6,9,12,15,18-Tetracosapentaenoic acid | C24:5n-3 | N/A | Low → Minimal acid-soluble radioactivity | Accumulates 2t,10c,13c,16c-DTA and 4,7,10,13,16-22:5 |
4,7,10,13,16,19-Docosahexaenoic acid | C22:6n-3 | N/A | Very low (accumulates 2-trans-4,7,10,13,16,19-22:7) | Minimal oxidation due to low 2,4-dienoyl-CoA reductase activity |
2t,10c,13c,16c-DTA serves as a substrate for enzymatic oxygenation by lipoxygenases (LOXs), yielding bioactive metabolites analogous to resolvins and protectins. In vitro studies demonstrate that soybean 15-LOX efficiently oxygenates C22 polyunsaturated fatty acids (PUFAs), including docosapentaenoic acid (DPA) isomers structurally related to 2t,10c,13c,16c-DTA. The primary products include monohydroxy and dihydroxy derivatives formed through stereoselective hydrogen abstraction and oxygen insertion. For example, 15-LOX converts DPAn-6 (4,7,10,13,16-DPA) to (17S)-hydroxy-DPAn-6 and (10,17S)-dihydroxy-DPAn-6, compounds with demonstrated anti-inflammatory activity in acute inflammation models. The kinetics of 15-LOX action reveal a Km of 12.5 μM and Vmax of 0.82 μmol/min/mg for DPAn-6, indicating robust catalytic efficiency toward C22 substrates [7].
The trans double bond at Δ2 influences metabolite profiles by altering substrate binding in enzymatic pockets. Cyclooxygenase (COX) pathways metabolize adrenic acid (7,10,13,16-DTA) to dihomoprostaglandins, suggesting that 2t,10c,13c,16c-DTA may undergo analogous conversions. However, the trans configuration likely impedes optimal alignment within COX active sites, potentially favoring LOX-derived pathways. Peroxisomal β-oxidation of 7,10,13,16-docosatetraenoic acid generates arachidonic acid, which is then esterified into 1-acyl-GPC rather than undergoing further β-oxidation. This demonstrates how microsomal-peroxisomal crosstalk terminates β-oxidation for bioactive fatty acid production [2] [6].
A critical regulatory point in peroxisomal processing is the 2,4-dienoyl-CoA reductase step. Incubations of peroxisomes with 22:6n-3 accumulate 2-trans-4,7,10,13,16,19-22:7 due to low reductase activity toward substrates with double bonds at Δ4. This contrasts with 20:5n-3, which is efficiently oxidized. The structural distinction—specifically the position of the first double bond—dictates whether the fatty acid is degraded or exported for esterification. For 2t,10c,13c,16c-DTA, the Δ2 trans bond likely further reduces reductase efficiency, promoting its release from peroxisomes [1] [6].
Table 2: Enzyme Kinetics for Oxygenation of C22 Fatty Acids by Lipoxygenases
Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) | Primary Products | Biological Activity |
---|---|---|---|---|---|
15-Lipoxygenase (Soybean) | DPAn-6 (4,7,10,13,16-DPA) | 12.5 | 0.82 | (17S)-HDPAn-6, (10,17S)-diHDPAn-6 | Anti-inflammatory, resolvin-like |
15-Lipoxygenase (Soybean) | DPAn-3 (7,10,13,16,19-DPA) | 15.3 | 0.78 | (14S)-HDPAn-3, (7,14S)-diHDPAn-3 | Anti-angiogenic, platelet inhibition |
15-Lipoxygenase (Soybean) | DHA (4,7,10,13,16,19-DHA) | 18.9 | 0.65 | (17S)-HDHA, Protectins | Neuroprotective |
12-Lipoxygenase (Porcine) | DPAn-6 | Not reported | Low | 12-Hydroperoxy derivatives | Limited conversion |
5-Lipoxygenase (Potato) | DPAn-6 | Not reported | Very low | 5-Hydroperoxy derivatives | Minimal activity |
Δ4-Desaturase activity critically determines the positioning of double bonds in C22 fatty acids, influencing the formation of isomers like 2t,10c,13c,16c-DTA. This enzyme catalyzes the introduction of a cis double bond at the Δ4 position in precursors such as 6,9,12,15,18-24:5n-3 to form 4,7,10,13,16,19-22:6n-3 (DHA). However, when Δ4-desaturation is impaired or substrate availability shifts, alternative pathways favor the accumulation of tetraenoic acids like 2t,10c,13c,16c-DTA. Notably, C24 precursors (24:4n-6 and 24:5n-3) exhibit negligible incorporation into 1-acyl-GPC by microsomal acyltransferases (rates <5 nmol/min/mg protein), whereas their desaturated or shortened products are efficiently esterified. For example, 4,7,10,13,16-22:5 is acylated at 135 nmol/min/mg, confirming that Δ4-desaturation generates products destined for membrane incorporation [4].
The trans double bond in 2t,10c,13c,16c-DTA arises independently of desaturases via peroxisomal β-oxidation intermediates. During the first cycle of 24:6n-3 β-oxidation, 2-trans-4,7,10,13,16,19-22:7 accumulates due to incomplete reduction by 2,4-dienoyl-CoA reductase. This enzyme exhibits markedly lower activity toward substrates requiring double-bond removal at Δ4 and Δ5 positions, as seen in incubations with [1-¹⁴C]22:6n-3 or [3-¹⁴C]24:6n-3. The structural specificity of the reductase thus favors the retention of the trans bond at Δ2 and prevents further oxidation [1]. Metabolic labeling studies using ²H-labeled 24:4n-6 confirm that 7,10,13,16-22:4 is primarily degraded to arachidonic acid, whereas 2t,10c,13c,16c-DTA accumulates when reductase activity is low. This inverse relationship between β-oxidation efficiency and esterification rates underscores how enzyme kinetics govern isomer distribution [4] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7